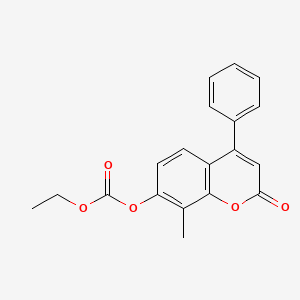
N-(1-phenylcyclopropyl)-N'-(3,4,5-trimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenylcyclopropyl)-N'-(3,4,5-trimethoxyphenyl)urea, commonly known as PCP-TM, is a synthetic compound that has been used in scientific research for various purposes. It belongs to the class of arylcyclohexylamines and has been found to have potential applications in neuroscience and psychiatry research.
Mécanisme D'action
PCP-TM acts as an NMDA receptor antagonist, which means that it blocks the activity of NMDA receptors in the brain. NMDA receptors are involved in the regulation of synaptic plasticity, learning, and memory. By blocking these receptors, PCP-TM can alter the activity of neurons in the brain, leading to changes in behavior and cognition.
Biochemical and physiological effects:
PCP-TM has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to changes in mood and behavior. PCP-TM has also been found to alter the activity of GABAergic neurons, which are involved in the regulation of anxiety and stress.
Avantages Et Limitations Des Expériences En Laboratoire
PCP-TM has several advantages for use in lab experiments. It is a potent NMDA receptor antagonist, which makes it a useful tool for studying the role of NMDA receptors in various neurological and psychiatric disorders. PCP-TM is also highly selective for NMDA receptors, which means that it does not affect other neurotransmitter systems in the brain. However, PCP-TM has some limitations, including its potential toxicity and the complexity of its synthesis.
Orientations Futures
There are several future directions for research on PCP-TM. One area of interest is the role of NMDA receptors in the development of neurological and psychiatric disorders. PCP-TM could be used to investigate the effects of NMDA receptor dysfunction on the brain and behavior. Another area of interest is the development of new drugs based on the structure of PCP-TM. By modifying the structure of PCP-TM, it may be possible to develop drugs with improved efficacy and fewer side effects. Finally, PCP-TM could be used to investigate the role of NMDA receptors in the regulation of synaptic plasticity and memory formation.
Méthodes De Synthèse
The synthesis of PCP-TM involves the reaction of 1-phenylcyclopropylamine with 3,4,5-trimethoxybenzoyl isocyanate. The resulting compound undergoes purification to yield PCP-TM in its pure form. The synthesis process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
PCP-TM has been used in scientific research to investigate its effects on the central nervous system. It has been found to be a potent NMDA receptor antagonist, which makes it a useful tool for studying the role of NMDA receptors in various neurological and psychiatric disorders. PCP-TM has also been used to study the effects of NMDA receptors on synaptic plasticity and memory formation.
Propriétés
IUPAC Name |
1-(1-phenylcyclopropyl)-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-23-15-11-14(12-16(24-2)17(15)25-3)20-18(22)21-19(9-10-19)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNGPRBHJCFRRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5664981.png)

![(4-cyclopentyl-3-oxopiperazin-1-yl)[4-(methylthio)phenyl]acetic acid](/img/structure/B5664994.png)
![1-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3-methyl-3-phenylpiperidine](/img/structure/B5665002.png)
![8-(6-quinolinylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5665008.png)
![2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5665010.png)
![[3-(2-phenoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]methanol](/img/structure/B5665016.png)
![methyl [(6-chloro-4-phenyl-2-quinazolinyl)thio]acetate](/img/structure/B5665019.png)
![1'-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5665029.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-2-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)acetamide hydrochloride](/img/structure/B5665033.png)
![N-(2-chlorophenyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5665054.png)

![N-[(mesitylamino)carbonothioyl]-2-methylbenzamide](/img/structure/B5665062.png)
![(1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5665069.png)